5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-2-4-13(5-3-11)25-9-12(8-15(25)27)16(28)22-18-23-24-19(31-18)30-10-14(26)21-17-20-6-7-29-17/h2-7,12H,8-10H2,1H3,(H,20,21,26)(H,22,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTALMLFVYZITRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrrolidine core and multiple heterocycles, suggest diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 474.6 g/mol. It features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A thiadiazole moiety , associated with multiple pharmacological effects including antimicrobial and anticancer properties.
- A thiazole derivative , which enhances its potential for interaction with biological targets.
Antimicrobial Activity
Compounds containing thiazole and thiadiazole rings have demonstrated significant antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. Research indicates that similar compounds can inhibit the growth of various pathogens, suggesting that this compound may possess comparable effects .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, certain derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against various human cancer cell lines such as HCT116 and MCF7 . The precise mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Research has indicated that some derivatives of thiadiazoles exhibit neuroprotective properties. They may modulate neurotransmitter levels and protect neuronal cells from oxidative stress . Given the structural similarities to known neuroprotective agents, it is plausible that this compound could also demonstrate these effects.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit deubiquitylating enzymes, which play a critical role in cellular regulation and signaling pathways.
- Receptor Interaction : The structural components may allow for binding to specific receptors involved in cellular signaling, potentially leading to altered physiological responses.
- Cell Cycle Modulation : Anticancer activity may stem from its ability to interfere with cell cycle checkpoints.
Case Studies
Several studies have focused on similar compounds with promising results:
- Antimicrobial Study : A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 μg/mL .
- Anticancer Evaluation : Another investigation highlighted the anticancer efficacy of thiadiazole derivatives against human lung cancer cells with GI50 values indicating potent activity at low concentrations .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to 5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. The structural features of the compound suggest potential interactions with cellular pathways involved in cancer proliferation and apoptosis.
Case Study: Interaction with Cancer Targets
Research has shown that derivatives of thiazole and thiadiazole can inhibit key enzymes involved in tumor growth. For instance, compounds with similar scaffolds have been reported to act as inhibitors of protein kinases and other enzymes critical for cancer cell survival .
Antimicrobial Properties
The thiazole and thiadiazole rings present in the compound's structure are known to impart antimicrobial activity. Such compounds have been investigated for their effectiveness against various bacterial strains, including resistant strains that pose significant treatment challenges.
Case Study: Antibacterial Efficacy
A study focusing on thiazole derivatives highlighted their potential as antibacterial agents against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound may also serve as an inhibitor of specific enzymes involved in cellular signaling pathways. Preliminary molecular docking studies suggest that it could interact with deubiquitylating enzymes or similar targets, which play crucial roles in regulating protein degradation and cellular responses .
Case Study: Molecular Docking Insights
Molecular docking studies have indicated that the compound can bind effectively to target proteins, suggesting a possible mechanism for its biological activity. These insights are critical for understanding how to optimize the compound for therapeutic use.
Q & A
Basic: What are the key considerations in synthesizing this compound with optimal yield?
Answer:
Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for cyclization steps due to their ability to stabilize intermediates and facilitate sulfur elimination .
- Catalyst use : Acetic acid is effective in catalyzing condensation reactions (e.g., thiosemicarbazide coupling) at mild temperatures (70–80°C), as seen in analogous thiadiazole syntheses .
- Reaction time : Short reflux periods (1–3 minutes) minimize side reactions during cyclization steps for thiadiazole derivatives .
- Purification : Recrystallization with aqueous acetic acid improves purity, though yields for structurally complex analogs typically range between 45–58% due to steric hindrance and competing pathways .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1600–1700 cm⁻¹, C-S-C at ~1290–1330 cm⁻¹) and tautomeric forms (e.g., enolic SH stretch at ~3415 cm⁻¹) .
- NMR analysis :
- Mass spectrometry : High-resolution ESI-MS or EIMS determines molecular ion peaks (e.g., [M+] at m/z 404–447) and fragmentation patterns .
Advanced: How can computational chemistry aid in designing the synthesis pathway?
Answer:
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for thiadiazole cyclization .
- Condition optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent polarity, temperature) to predict optimal reaction parameters .
- Spectral simulation : Tools like ACD/Labs predict NMR/IR spectra to cross-validate experimental data and resolve ambiguities .
Advanced: How to resolve discrepancies in NMR data during structural elucidation?
Answer:
- Multi-dimensional NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic or NH signals .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen/carbon connectivity in thiazole and thiadiazole rings .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole derivatives in and ) to identify expected shifts for substituents like p-tolyl or thiazol-2-ylamino groups .
Basic: What are the common impurities formed during synthesis, and how are they identified?
Answer:
- Uncyclized intermediates : Detectable via TLC (Rf differences) or LC-MS as lower molecular weight species .
- Oxidation byproducts : Sulfur-containing byproducts (e.g., disulfides) are identified through HRMS and elemental analysis discrepancies (e.g., S% deviations) .
- Stereo-isomers : Chiral HPLC or NOESY NMR distinguishes regioisomers arising from asymmetric thiadiazole formation .
Advanced: What strategies improve regioselectivity in forming the thiadiazole ring?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings direct cyclization by stabilizing charge-separated intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., pyrrolidine NH) to prevent undesired nucleophilic attacks during cyclization .
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics, reducing side pathways .
Basic: What solvents and catalysts are effective in cyclization steps for thiadiazole derivatives?
Answer:
- Solvents : DMF and acetonitrile are optimal for iodine-mediated cyclization, as they solubilize sulfur intermediates and stabilize iodine radicals .
- Catalysts : Triethylamine aids in deprotonation steps, while acetic acid accelerates condensations (e.g., hydrazine-thiol coupling) .
Advanced: What in vitro assays are suitable for preliminary bioactivity evaluation?
Answer:
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) assess MIC values, leveraging thiadiazole’s known bioactivity .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) screen for interactions with ATP-binding pockets, guided by docking studies of similar compounds .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate apoptotic effects, with SAR analysis focusing on the p-tolyl and thiazole moieties .
Advanced: How to optimize reaction conditions when scaling up synthesis?
Answer:
- Process control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .
- Heat management : Use flow reactors to dissipate exothermic heat during cyclization, preventing decomposition .
- Separation techniques : Membrane filtration or centrifugal partitioning chromatography isolates high-purity product from complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
